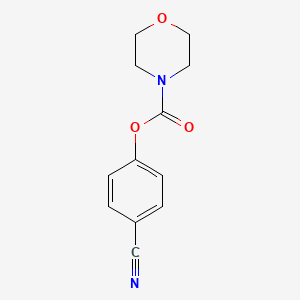![molecular formula C14H21NO2 B5875891 1-[2-(3-methoxyphenoxy)ethyl]piperidine](/img/structure/B5875891.png)
1-[2-(3-methoxyphenoxy)ethyl]piperidine
Übersicht
Beschreibung
1-[2-(3-methoxyphenoxy)ethyl]piperidine, commonly known as MPP, is a synthetic compound that has been used in scientific research for its potential therapeutic properties. MPP belongs to the class of piperidine compounds, which have been studied for their ability to modulate various biological processes.
Wissenschaftliche Forschungsanwendungen
Analytical Profiling and Detection
1-[2-(3-methoxyphenoxy)ethyl]piperidine and similar compounds have been characterized using various analytical methods like gas chromatography, mass spectrometry, and nuclear magnetic resonance. These techniques are vital for identifying and quantifying these compounds in biological matrices, such as blood and urine, which is crucial in forensic and toxicological studies (De Paoli et al., 2013).
Neuroprotective Activities
Compounds similar to 1-[2-(3-methoxyphenoxy)ethyl]piperidine have been evaluated for their neuroprotective effects. Studies have shown that these compounds can protect cells against glutamate-induced cell death and possess significant potential as neuroprotective agents, particularly in the context of anti-ischemic stroke agents (Zhong et al., 2020).
Receptor Binding and Pharmacological Profiles
The binding affinity of 1-[2-(3-methoxyphenoxy)ethyl]piperidine analogues to receptors like the glutamate NMDA receptor has been studied. This is important for understanding the pharmacological actions of these compounds, especially their psychotomimetic effects in humans (Roth et al., 2013).
Antidepressant Activity
Derivatives of 1-[2-(3-methoxyphenoxy)ethyl]piperidine have been synthesized and evaluated for antidepressant activities. This includes assessing their potential to inhibit reuptake of biogenic amines, which is a key mechanism of action for many antidepressants (Balsamo et al., 1987).
DNA Binding Studies
Some derivatives of 1-[2-(3-methoxyphenoxy)ethyl]piperidine have been investigated for their DNA binding properties. This research is significant in understanding the potential therapeutic applications of these compounds, especially in the context of genetic or cancer-related treatments (Mohanraj & Ponnuswamy, 2018).
Eigenschaften
IUPAC Name |
1-[2-(3-methoxyphenoxy)ethyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-16-13-6-5-7-14(12-13)17-11-10-15-8-3-2-4-9-15/h5-7,12H,2-4,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSGLTKTCHUXNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCN2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-methyl-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5875832.png)



![2-methyl-3-nitro-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5875855.png)

![N'-[1-(5-ethyl-2-thienyl)ethylidene]-1H-indole-3-carbohydrazide](/img/structure/B5875864.png)

![2-methoxy-6-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5875879.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5875887.png)
![N-(3-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5875896.png)

